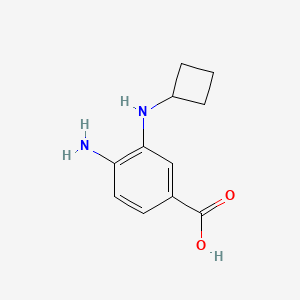
4-Amino-3-(cyclobutylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-(cyclobutylamino)benzoic acid is an organic compound with the molecular formula C11H14N2O2 It is a derivative of benzoic acid, featuring an amino group at the fourth position and a cyclobutylamino group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(cyclobutylamino)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve the reduction of 4-nitrobenzoic acid derivatives followed by amination. The process includes steps such as nitration, reduction, and subsequent amination under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-(cyclobutylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted benzoic acids .
Scientific Research Applications
4-Amino-3-(cyclobutylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its cytotoxic properties, making it a candidate for anticancer research.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Amino-3-(cyclobutylamino)benzoic acid involves its interaction with biological molecules. It can inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid for binding to the enzyme pteridine synthetase. This inhibition disrupts the folic acid pathway, leading to antimicrobial effects .
Comparison with Similar Compounds
4-Aminobenzoic acid (PABA): A well-known compound used in the synthesis of folic acid in bacteria.
3-Amino-4-hydroxybenzoic acid: Another derivative of benzoic acid with different functional groups and applications.
Uniqueness: 4-Amino-3-(cyclobutylamino)benzoic acid is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-amino-3-(cyclobutylamino)benzoic acid |
InChI |
InChI=1S/C11H14N2O2/c12-9-5-4-7(11(14)15)6-10(9)13-8-2-1-3-8/h4-6,8,13H,1-3,12H2,(H,14,15) |
InChI Key |
NNVUAYPZXHHENA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=C(C=CC(=C2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-{[1-(thiophen-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13263490.png)

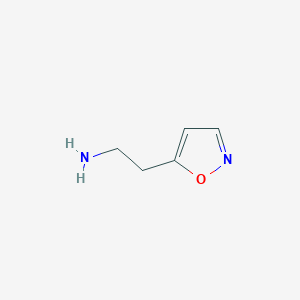
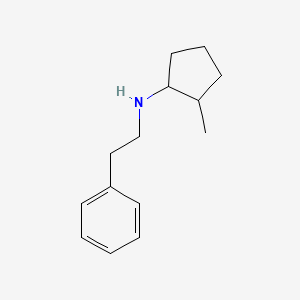

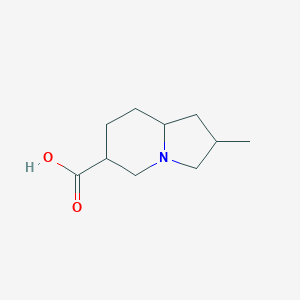
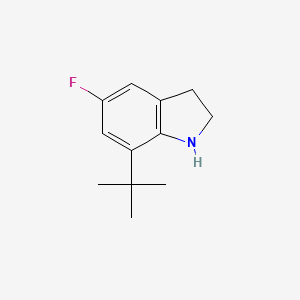
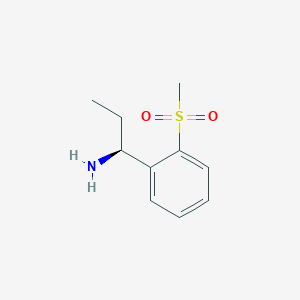
![{[4-(Methylsulfanyl)phenyl]methyl}(pentyl)amine](/img/structure/B13263542.png)
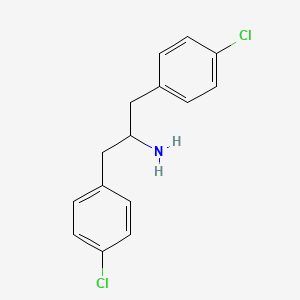
![4-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile](/img/structure/B13263552.png)
![1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine](/img/structure/B13263554.png)
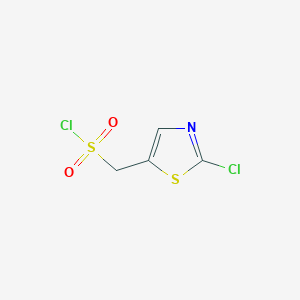
![2-[(Pentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B13263564.png)
